

Comparative Efficacy Analysis: Apelin Agonist BMS-986224 versus Apelin-13

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Compound of Interest

Compound Name: Apelin agonist 1

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This guide provides a detailed, objective comparison of the efficacy of the novel small-molecule apelin receptor agonist, BMS-986224, and the endogenous peptide, Apelin-13. The apelin/APJ system is a promising therapeutic target for cardiovascular diseases, and understanding the nuances between different agonists is crucial for advancing research and development.^[1] This comparison is supported by experimental data from preclinical studies, with a focus on receptor binding, downstream signaling, and functional outcomes.

Overview of Apelin-13 and BMS-986224

Apelin-13 is an endogenous peptide ligand for the G protein-coupled receptor, APJ.^[2] It plays a significant role in various physiological processes, including cardiovascular function and fluid homeostasis.^[3] However, its therapeutic potential is limited by a short in vivo half-life due to rapid degradation.^{[3][4]} To overcome this limitation, synthetic agonists like BMS-986224 have been developed. BMS-986224 is an orally bioavailable, non-peptidic small molecule designed to mimic the therapeutic effects of apelin with an improved pharmacokinetic profile.

Quantitative Efficacy Comparison

The following tables summarize the in vitro pharmacological data comparing BMS-986224 with a stable, pyroglutamated form of Apelin-13, (Pyr1)apelin-13.

Table 1: Receptor Binding Affinity and Downstream Signaling Potency

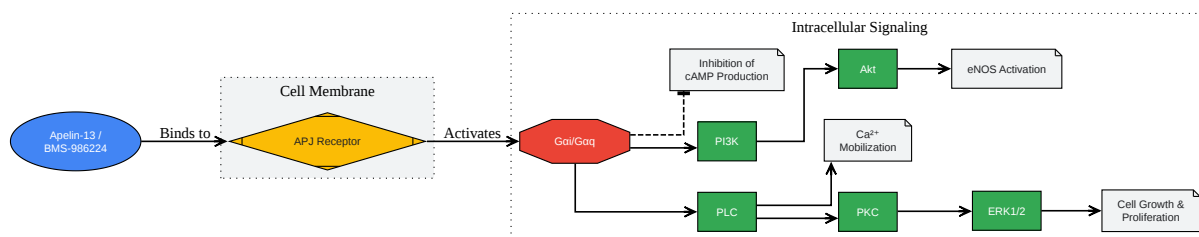
Parameter	BMS-986224 (EC50/IC50, nmol/L)	(Pyr1)apelin-13 (EC50/IC50, nmol/L)	Species	Reference
cAMP Production Inhibition				
Human APJ	0.02 ± 0.02	0.05 ± 0.07	Human	
Monkey APJ	0.04 ± 0.03	0.05 ± 0.04	Monkey	
Dog APJ	0.01 ± 0.01	0.03 ± 0.02	Dog	
Rat APJ	0.20 ± 0.10	0.21 ± 0.12	Rat	
Mouse APJ	0.07 ± 0.06	0.09 ± 0.06	Mouse	
β-arrestin Recruitment				
Human APJ	1.1 ± 1.2	3.2 ± 2.0	Human	
ERK Phosphorylation				
Human APJ	0.09 ± 0.06	0.20 ± 0.10	Human	
APJ Internalization				
Human APJ	0.40 ± 0.20	0.80 ± 0.50	Human	

Table 2: G-Protein Activation Profile (Bioluminescence Resonance Energy Transfer - BRET Assays)

G-Protein Subunit	BMS-986224 (EC50, nmol/L)	(Pyr1)apelin-13 (EC50, nmol/L)	Reference
Gαi1	0.53 ± 0.41	0.51 ± 0.22	
Gαi2	0.50 ± 0.38	0.52 ± 0.23	
Gαi3	0.36 ± 0.29	0.46 ± 0.22	
GαoA	0.36 ± 0.28	0.41 ± 0.18	
GαoB	0.40 ± 0.32	0.45 ± 0.19	
Gαz	0.35 ± 0.30	0.45 ± 0.21	
Gα12	1.1 ± 0.7	1.5 ± 0.6	
Gα13	0.8 ± 0.5	1.2 ± 0.5	
Gαq	0.5 ± 0.3	0.7 ± 0.4	
Gα15	0.4 ± 0.3	0.6 ± 0.3	

Signaling Pathways & Experimental Workflows

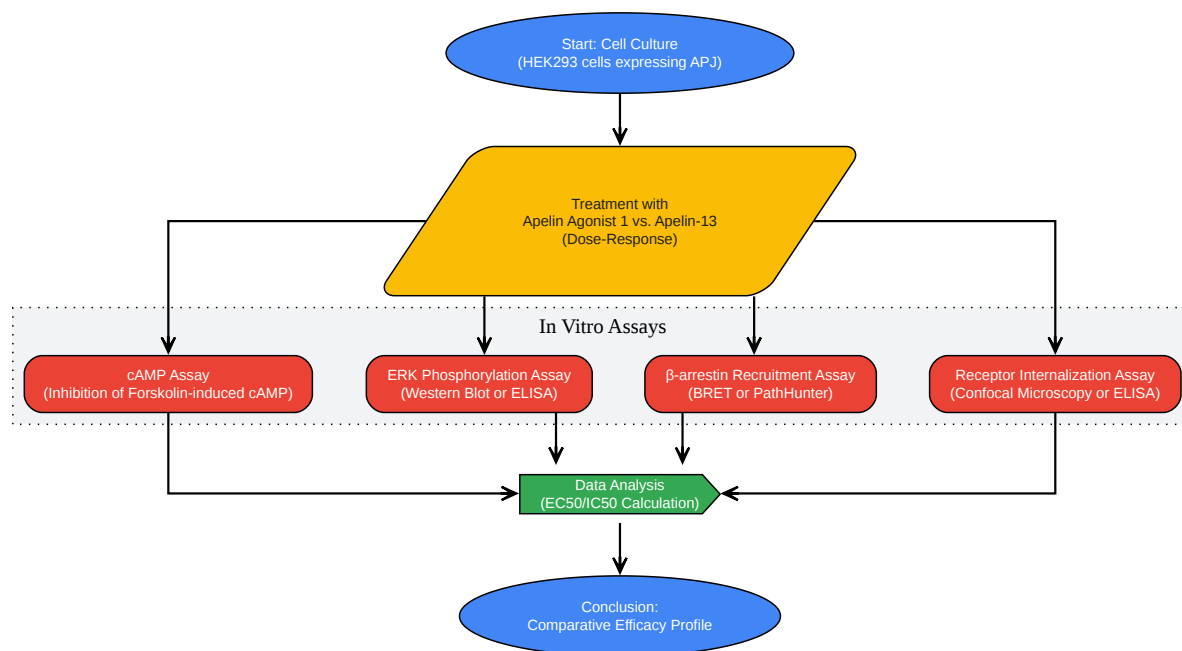
The activation of the APJ receptor by both Apelin-13 and its agonists triggers several downstream signaling cascades. These pathways are crucial for the physiological effects observed.



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Caption: Apelin Receptor (APJ) Signaling Pathways.

The following diagram illustrates a general workflow for comparing the in vitro efficacy of apelin receptor agonists.



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Caption: Workflow for In Vitro Agonist Comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to compare apelin receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity of the compounds to the APJ receptor.

- Cell Line: HEK293 cells stably expressing human APJ receptor.
- Radioligand: [125I]-(Pyr1)apelin-13.
- Procedure:
 - Cell membranes are prepared from the HEK293-APJ cells.
 - Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (BMS-986224 or unlabeled (Pyr1)apelin-13).
 - Incubation is carried out in a binding buffer for a specified time at room temperature.
 - The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
 - The radioactivity retained on the filter is quantified using a gamma counter.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

cAMP Production Assay

This assay measures the ability of the agonists to inhibit adenylyl cyclase activity.

- Cell Line: CHO-K1 cells stably expressing human APJ.
- Procedure:
 - Cells are pre-incubated with the test compound (BMS-986224 or (Pyr1)apelin-13) at various concentrations.
 - Adenylyl cyclase is then stimulated with forskolin.
 - The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

- **Data Analysis:** The concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP production (IC₅₀) is calculated.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.

- **Methodology:** Bioluminescence Resonance Energy Transfer (BRET) is a common method.
- **Cell Line:** HEK293 cells co-expressing APJ tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin tagged with a BRET acceptor (e.g., YFP).
- **Procedure:**
 - Cells are treated with varying concentrations of the agonist.
 - The BRET substrate (e.g., coelenterazine h) is added.
 - The light emission from both the donor and acceptor is measured at their respective wavelengths.
- **Data Analysis:** The BRET ratio (acceptor emission / donor emission) is calculated, and the EC₅₀ for β-arrestin recruitment is determined.

Conclusion

The small-molecule agonist BMS-986224 demonstrates a pharmacological profile that closely mimics the endogenous peptide (Pyr1)apelin-13 across a range of in vitro assays. It exhibits comparable, and in some cases, slightly higher potency in inhibiting cAMP production and stimulating ERK phosphorylation and APJ internalization. Furthermore, BMS-986224 activates a similar profile of G-protein subunits as (Pyr1)apelin-13. The key advantage of BMS-986224 lies in its potential for oral bioavailability, which addresses the primary limitation of the therapeutic use of native apelin peptides. These findings support the continued investigation of BMS-986224 as a promising therapeutic agent for conditions where APJ agonism is beneficial, such as heart failure.

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